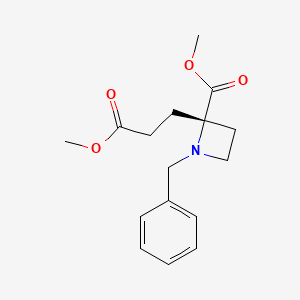![molecular formula C11H16O3 B8217106 ethyl (1S)-6-oxospiro[2.5]octane-1-carboxylate](/img/structure/B8217106.png)
ethyl (1S)-6-oxospiro[2.5]octane-1-carboxylate
概要
説明
Ethyl (1S)-6-oxospiro[25]octane-1-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a spirocyclic ester, which means it contains a spiro-connected ring system and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S)-6-oxospiro[2.5]octane-1-carboxylate typically involves the reaction of a suitable precursor with ethyl chloroformate under controlled conditions. One common method involves the use of a spirocyclic ketone as the starting material, which undergoes esterification to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
Ethyl (1S)-6-oxospiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
科学的研究の応用
Ethyl (1S)-6-oxospiro[2.5]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl (1S)-6-oxospiro[2.5]octane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis to release the active spirocyclic moiety, which can then interact with molecular targets.
類似化合物との比較
Similar Compounds
- Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
- Ethyl 1-oxaspiro[2.5]octane-6-carboxylate
Uniqueness
Ethyl (1S)-6-oxospiro[2.5]octane-1-carboxylate is unique due to its specific spirocyclic structure and the position of the ester group. This structural arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
ethyl (2S)-6-oxospiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-2-14-10(13)9-7-11(9)5-3-8(12)4-6-11/h9H,2-7H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCMVQHGSABCNW-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC12CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
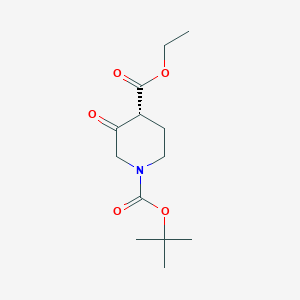
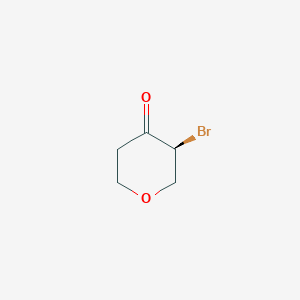
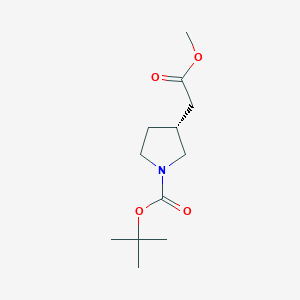
![tert-butyl (2S)-2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8217051.png)
![[(2R)-azetidin-2-yl]methanamine;dihydrochloride](/img/structure/B8217055.png)
![(5R)-2-methyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B8217061.png)
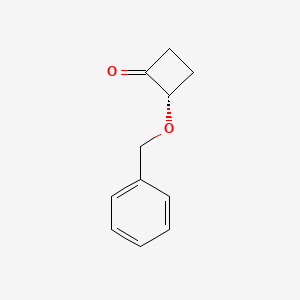
![benzyl (5S)-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B8217078.png)
![tert-butyl N-[(1S)-2,2-dimethyl-3-oxocyclobutyl]carbamate](/img/structure/B8217086.png)
![tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8217094.png)
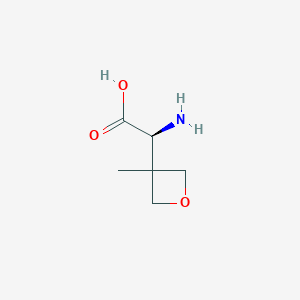
![tert-butyl (2R)-2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8217118.png)
